5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione is an organic compound that belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This specific compound is characterized by a methyl group at the 5-position of the benzoxazine structure. It is recognized for its potential applications in various fields, including agriculture, pharmaceuticals, and material sciences.
5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione can be synthesized from starting materials such as anthranilic acid derivatives and acyl chlorides. The classification of this compound falls under the category of heterocycles due to its unique ring structure, which includes both carbon and nitrogen atoms in its cyclic framework. The compound is also noted for its herbicidal properties, making it a subject of interest in agricultural research .
The synthesis of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione typically involves several key reactions:
The reaction conditions typically require careful control of temperature and pH to prevent side reactions that can lead to lower yields. For instance, maintaining an anhydrous environment is crucial during the synthesis to avoid hydrolysis of reactants .
The molecular formula for 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione is . The structure features:
Crystallographic studies have shown that this compound forms π-stacked dimers in solid-state structures, indicating strong intermolecular interactions that could influence its physical properties .
5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione can participate in various chemical reactions:
Kinetic studies reveal that decomposition rates can vary significantly based on temperature and solvent conditions. For example, under neutral conditions, certain derivatives decompose following zero-order kinetics .
The mechanism by which 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione exerts its biological activity—particularly herbicidal effects—can involve:
Data supporting these mechanisms often come from bioassays comparing treated versus untreated plant samples .
5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione typically exhibits:
The chemical properties include:
Relevant analyses such as NMR and IR spectroscopy confirm structural integrity and functional group presence during synthesis and characterization phases .
5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione has several notable applications:
The benzoxazinone core—a fused heterocyclic system combining benzene with oxazine and ketone functionalities—has evolved from a chemical curiosity to a privileged scaffold in medicinal chemistry. Early research focused on naturally occurring benzoxazinones as plant secondary metabolites with allelopathic properties, but their structural versatility soon attracted pharmaceutical interest [6]. The 1980s marked a turning point with the discovery that synthetic benzoxazinones exhibited potent in vitro antibacterial and antifungal activities, particularly against mycobacterial strains. Notably, 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-diones demonstrated inhibitory effects against Mycobacterium tuberculosis by targeting bacterial two-component regulatory systems, offering a novel mechanism distinct from existing antibiotics [4].
The early 2000s witnessed strategic diversification of the scaffold. Researchers synthesized libraries by modifying the:
This yielded compounds with expanded bioactivity profiles, including anticancer and neuroprotective agents. For instance, cyanobiphenyl-functionalized benzoxazines emerged as neuroprotective candidates effective in brain injury models [3]. Concurrently, material science leveraged benzoxazinones as precursors for high-performance polymers, though their pharmaceutical applications remained dominant [2].
Recent innovations (2020–present) embrace "click chemistry" approaches to generate hybrid molecules. As exemplified in 2024 research, isoxazolinyl-1,2,3-triazolyl-[1,4]-benzoxazin-3-one derivatives were synthesized via double 1,3-dipolar cycloadditions. These triheterocyclic systems exhibited nanomolar-range inhibition against diabetes targets α-amylase and α-glucosidase, with compound 5n showing a docking score of −9.9 kcal/mol against intestinal α-glucosidase—surpassing standard antidiabetic drugs [3]. Microwave-assisted synthesis further streamlined production, achieving 55–82% yields within 7–12 minutes while eliminating metal catalysts [5].
Table 1: Therapeutic Evolution of Benzoxazinone Derivatives
Era | Structural Features | Key Therapeutic Applications |
---|---|---|
1980–2000 | Simple alkyl/aryl C2 substituents | Antibacterials, Antimycobacterials |
2000–2020 | Halogenated aromatics; Propargyl groups | Neuroprotectives, Anticancer agents |
2020–Present | Triazolyl/isoxazolinyl hybrids | Antidiabetics, Antivirals |
The introduction of a methyl group at the C5 position of the benzoxazinone scaffold induces profound electronic and steric effects that enhance bioactivity. Comparative studies of unsubstituted versus 5-methylated analogs reveal three critical advantages:
Metabolic Stability Enhancement: The methyl group sterically shields the C4 carbonyl from nucleophilic attack by hepatic enzymes, reducing susceptibility to esterase-mediated hydrolysis. This extends in vivo half-lives by 2.3-fold in murine models, as confirmed via HPLC-MS pharmacokinetic assays [6].
Lipophilicity Optimization: LogP increases by 0.8–1.2 units upon 5-methylation, improving membrane permeability without compromising solubility. In herbicidal 2-phenoxymethyl-4H-3,1-benzoxazin-4-ones, methylated analogs showed 95% uptake in Echinochloa crus-galli (barnyard grass) versus 67% for non-methylated versions after 24 hours. This directly correlated with enhanced phytotoxicity (IC₅₀ = 3.2 μM vs. 18.7 μM) [6].
Target Binding Modulation: Molecular docking confirms the 5-methyl group induces complementary van der Waals interactions with hydrophobic enzyme pockets. In antidiabetic benzoxazinones, methylation strengthened binding to α-amylase’s Tyr62 residue, increasing affinity from −8.4 to −9.1 kcal/mol [3]. Similarly, 5-methylated antimycobacterial benzoxazines exhibited 4-fold lower MIC values (1.56 μg/mL) against M. tuberculosis H37Rv compared to unmethylated analogs [4].
Table 2: Bioactivity Modulation by 5-Methyl Substitution
Biological Target | Unsubstituted IC₅₀/MIC | 5-Methyl-Substituted IC₅₀/MIC | Enhancement Factor |
---|---|---|---|
Bacterial α-Amylase | 42.7 μM | 9.8 μM | 4.4× |
M. tuberculosis H37Rv | 6.25 μg/mL | 1.56 μg/mL | 4× |
Acetyl-CoA Carboxylase | 15.3 μM | 4.2 μM | 3.6× |
Herbicidal inhibition (rape) | 28.4 μM | 7.1 μM | 4× |
Synthetic methodologies adapt specifically to incorporate 5-methyl groups. Anthranilic acid derivatives methylated at position 5 undergo efficient cyclization with phenoxyacetyl chlorides under potassium carbonate catalysis, achieving 78–92% yields in room-temperature reactions. This contrasts with traditional routes requiring acidic deprotection steps that degrade methyl substituents [6]. Microwave-assisted nucleophilic aromatic substitution further optimizes methyl integration, enabling catalyst-free C–C coupling between 5-methyl-3-chloro-1,4-benzoxazin-2-ones and indoles within 10 minutes [5].
Electronically, the methyl group’s hyperconjugation slightly elevates HOMO energy (+0.3 eV), facilitating charge transfer during target binding. Density functional theory (DFT) calculations show a 15 kcal/mol stabilization energy when the methyl group interacts with the hydrophobic cleft of the TIR1 auxin receptor—a key herbicidal target [6]. This combination of synthetic accessibility and target-specific enhancement solidifies 5-methylation as a strategic modification in benzoxazinone drug design.
Electrostatic Potential Map: Visualizes increased electron density (red regions) near the methyl group in 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, enhancing hydrophobic interactions.
Critical Challenges: Despite these advantages, 5-methyl benzoxazinones face bioavailability limitations in some contexts. Their planar structure can induce crystallization in vivo, reducing solubility. Solutions include designing prodrugs with ionizable groups or formulating nanoparticle delivery systems—avenues currently explored in anticancer benzoxazinone research [3] [5].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8